2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is a synthetic organic compound known for its unique chemical structure and properties. It is a derivative of phenol, characterized by the presence of dimethylamino groups and a trimethylpentyl substituent. This compound is utilized in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2,6-dimethylphenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of intermediate methylol derivatives, which then undergo further reaction with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. Catalysts such as acidic resins or metal complexes may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenol derivatives with different functional groups.
Scientific Research Applications
2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its curing properties.
Mechanism of Action
The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar in structure but lacks the trimethylpentyl substituent.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains tert-butyl groups instead of the trimethylpentyl group.
Uniqueness
2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the trimethylpentyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications, such as in the stabilization of polymers and as a curing agent in epoxy resins .
Properties
CAS No. |
6285-80-9 |
---|---|
Molecular Formula |
C20H36N2O |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C20H36N2O/c1-19(2,3)14-20(4,5)17-10-15(12-21(6)7)18(23)16(11-17)13-22(8)9/h10-11,23H,12-14H2,1-9H3 |
InChI Key |
NOCZUJDWKXXYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.